Spiro[piperidine-4,3'-[3H]pyrido[3,4-b]indole]-4'-carbonitrile, 7',8'-dichloro-1',2',4',9'-tetrahydro-9'-methyl-1'-oxo-
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Overview
Description
The compound “PMID22136433C20” is a synthetic organic molecule developed on a 7,8-dichloro-1-oxo-β-carboline scaffold. It was designed to identify kinase inhibitors with novel binding modes . This compound is known for its potential as a potent and selective inhibitor of various kinases, making it a valuable candidate in the field of medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID22136433C20” involves multiple steps, starting with the preparation of the 7,8-dichloro-1-oxo-β-carboline scaffold. The key steps include:
Formation of the β-carboline scaffold: This involves the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of chlorine atoms at the 7 and 8 positions using chlorinating agents.
Functionalization: Addition of functional groups such as the oxo group and the nitrile group to complete the structure.
Industrial Production Methods: The industrial production of “PMID22136433C20” would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient purification techniques, and ensuring compliance with safety and environmental regulations .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and carbon atoms in the β-carboline scaffold.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted β-carboline derivatives.
Scientific Research Applications
“PMID22136433C20” has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for developing new kinase inhibitors.
Biology: Studied for its effects on various biological pathways, particularly those involving kinases.
Medicine: Potential therapeutic agent for diseases involving dysregulated kinase activity, such as cancer.
Industry: Used in the development of new drugs and as a tool compound in biochemical assays.
Mechanism of Action
The compound exerts its effects by inhibiting specific kinases, including calmodulin-dependent kinase II, PIM-3 protein kinase, protein kinase N1, and serine/threonine-protein kinase pim-1 . It binds to the active site of these kinases, preventing their phosphorylation activity and thereby disrupting the signaling pathways they regulate. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- NSC748497
- KH-CARB13
- GTPL8156
- BDBM50363167
Comparison: “PMID22136433C20” is unique due to its specific binding mode and high selectivity for certain kinases. Compared to similar compounds, it offers a novel approach to kinase inhibition, which can be advantageous in overcoming resistance mechanisms and achieving better therapeutic outcomes .
Properties
Molecular Formula |
C17H16Cl2N4O |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
7,8-dichloro-9-methyl-1-oxospiro[2,4-dihydropyrido[3,4-b]indole-3,4'-piperidine]-4-carbonitrile |
InChI |
InChI=1S/C17H16Cl2N4O/c1-23-14-9(2-3-11(18)13(14)19)12-10(8-20)17(4-6-21-7-5-17)22-16(24)15(12)23/h2-3,10,21H,4-7H2,1H3,(H,22,24) |
InChI Key |
OWAWOKKHZNRHGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC4(C3C#N)CCNCC4 |
Origin of Product |
United States |
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